molecular formula C15H11BrFNO3 B3512049 4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate

4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate

Cat. No.: B3512049
M. Wt: 352.15 g/mol
InChI Key: JRKZIZIDRITSFI-UHFFFAOYSA-N
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Description

4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate is a halogenated phenyl carbamate derivative characterized by a phenyl acetate core substituted with a carbamoyl group linked to a 4-bromo-2-fluorophenyl moiety. Its molecular formula is C15H11BrFNO3, with a molecular weight of 352.15 g/mol. The bromine atom enhances lipophilicity and steric bulk, while the fluorine substituent contributes to electronic modulation, influencing both chemical reactivity and biological interactions .

Properties

IUPAC Name

[4-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO3/c1-9(19)21-12-5-2-10(3-6-12)15(20)18-14-7-4-11(16)8-13(14)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKZIZIDRITSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-bromo-2-fluoroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: Products vary based on the specific reaction, but may include oxidized or reduced forms of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, such as MCF-7 and PC3. These compounds often incorporate electron-withdrawing groups that enhance their efficacy against tumor cells. A notable study reported an IC50 value of 5.71 µM for a thiazole-pyridine hybrid, which was better than the standard drug 5-fluorouracil .

Compound TypeCell Line TestedIC50 Value (µM)Reference
Thiazole-Pyridine HybridMCF-75.71
Standard DrugMCF-76.14

Antimicrobial Properties

The compound has been investigated for its antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. For example, derivatives of phenylthiazole have shown significant antimicrobial activity comparable to established antibiotics like ampicillin and streptomycin. The presence of halogen substitutions (e.g., bromine) has been linked to increased antibacterial efficacy .

Derivative TypeBacteria TestedMIC (µg/mL)Reference
Phenylthiazole DerivativeS. aureus3.125
Standard AntibioticS. aureus4.0

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the chemical structure of compounds like this compound influence their biological activity. The presence of specific substituents, such as halogens or electron-withdrawing groups, has been shown to enhance the pharmacological properties of these compounds.

Key Findings from SAR Analysis

  • Halogen Substituents : Compounds with chloro or bromo groups generally exhibit higher activity against cancer and bacterial cells.
  • Electron-Withdrawing Groups : The incorporation of groups like nitro or cyano increases the lipophilicity and reactivity of the compounds, leading to improved potency.

Anticancer Efficacy Study

A recent study synthesized several thiazole derivatives and evaluated their anticancer effects on various cell lines, including HT29 and HepG2. One compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a new therapeutic agent.

Antimicrobial Efficacy Study

In another investigation, a series of phenylthiazole derivatives were tested against multi-drug resistant strains of bacteria. The study highlighted that compounds with specific structural modifications exhibited enhanced antibacterial activity, suggesting a pathway for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s uniqueness arises from its 4-bromo-2-fluoro substitution pattern , distinguishing it from analogs with alternative halogens, substituent positions, or functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Key Properties
4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate C15H11BrFNO3 4-Br, 2-F on phenyl ring High lipophilicity; Br/F synergy enhances stability
2-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate C15H11BrFNO3 Carbamoyl at 2-position (vs. 4-) Positional isomerism alters steric hindrance and binding kinetics
4-[(3-Chloro-4-fluorophenyl)carbamoyl]phenyl acetate C15H11ClFNO3 3-Cl, 4-F substitution Reduced steric bulk compared to Br; Cl increases metabolic stability
4-[(5-Chloro-2-methoxyphenyl)carbamoyl]phenyl acetate C15H13ClNO4 5-Cl, 2-OCH3 substitution Methoxy group enhances solubility but reduces membrane permeability
[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate C17H15BrFNO3 Additional methylphenyl acetate group Increased hydrophobicity; potential for altered pharmacokinetics

Biological Activity

The compound 4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H14BrFNO2
  • Molecular Weight : 348.19 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing bromine and fluorine substituents have shown enhanced activity against various bacterial strains. The presence of electron-withdrawing groups like bromine and fluorine is critical for increasing the potency of such compounds against pathogens, including strains of Mycobacterium tuberculosis and other resistant bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, analogs with similar substituents have shown IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines .

The mechanism by which this compound exerts its biological activity may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, leading to apoptosis in cancer cells.
  • Interaction with Cellular Targets : The compound's structural features allow it to interact with specific proteins or receptors, modulating their activity and triggering cellular responses.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various carbamoyl derivatives, revealing that those with halogen substitutions exhibited minimum inhibitory concentrations (MICs) as low as 4 µM against M. tuberculosis strains.
  • Cytotoxicity Assays :
    • In vitro testing on cancer cell lines showed that certain derivatives had IC50 values lower than those of established chemotherapeutic agents, suggesting potential for further development as anticancer drugs .

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H14BrFNO2
Molecular Weight348.19 g/mol
Antimicrobial MIC4 µM (against M. tuberculosis)
Anticancer IC50<10 µM (various cancer cell lines)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate
Reactant of Route 2
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4-[(4-Bromo-2-fluorophenyl)carbamoyl]phenyl acetate

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